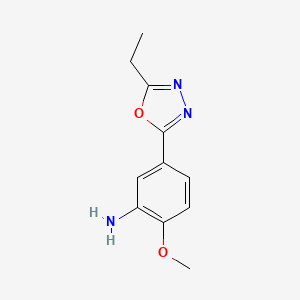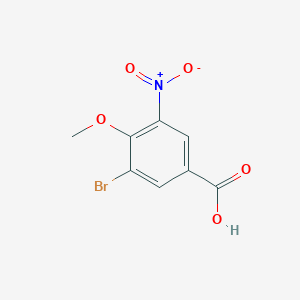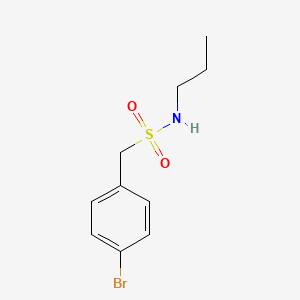![molecular formula C13H9NO B1287924 Benzo[f]isoquinolin-4(3H)-one CAS No. 30081-63-1](/img/structure/B1287924.png)
Benzo[f]isoquinolin-4(3H)-one
Overview
Description
Benzo[f]isoquinolin-4(3H)-one is a heterocyclic compound that belongs to the isoquinoline family It is characterized by a fused benzene and isoquinoline ring system with a ketone functional group at the 4-position
Mechanism of Action
Target of Action
The primary targets of Benzo[f]isoquinolin-4(3H)-one are yet to be identified . The compound is part of the isoquinolone family, which is known for its diverse biological activities, suggesting that it may interact with multiple targets .
Mode of Action
It is known that isoquinolones can interact with their targets through various mechanisms, such as c-h activation and annulation reactions .
Biochemical Pathways
Isoquinolones are known to affect various biochemical pathways, including those involved in the synthesis of other compounds .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability .
Result of Action
Isoquinolones are known to have various biological activities, suggesting that this compound may also have diverse effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other compounds, pH, temperature, and more .
Biochemical Analysis
Biochemical Properties
Benzo[f]isoquinolin-4(3H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes . Additionally, this compound can bind to DNA and RNA, affecting gene expression and protein synthesis .
Cellular Effects
This compound exerts significant effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival . Moreover, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . This compound also affects cellular metabolism by altering the activity of metabolic enzymes and influencing the production of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, this compound has been shown to inhibit the activity of topoisomerases, enzymes that regulate the topology of DNA during replication and transcription . This inhibition can result in changes in gene expression and cellular function. Additionally, this compound can induce the production of reactive oxygen species (ROS), which can further modulate cellular signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to changes in its biological activity . Long-term exposure to this compound has been associated with alterations in cellular processes, such as apoptosis and cell cycle regulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and antitumor activities . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound can influence its biological activity and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, this compound has been found to localize in the nucleus, where it can interact with DNA and regulatory proteins, influencing gene expression and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo[f]isoquinolin-4(3H)-one can be synthesized through several methods. One common approach involves the aza Diels–Alder reaction, where 1,2,4-triazines act as dienes and aryne intermediates serve as dienophiles. This reaction typically occurs in anhydrous toluene at 140°C under an argon atmosphere, yielding the target compound in good yields .
Another method involves the use of aryliodonium salts as coupling partners for the arylation of the isoquinolone scaffold. This reaction can be catalyzed by palladium or iridium systems, leading to selective C4 or C8 arylation .
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes such as cross-coupling reactions. These methods utilize commercially available starting materials and catalysts to achieve high yields and purity. The use of environmentally friendly techniques, such as catalyst-free synthesis, is also being explored to reduce the environmental impact of industrial production .
Chemical Reactions Analysis
Types of Reactions
Benzo[f]isoquinolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline analogues.
Reduction: Reduction reactions can convert it into dihydroisoquinoline derivatives.
Substitution: Arylation reactions using aryliodonium salts can selectively modify the compound at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include trifluoromethanesulfonic anhydride and 2-chloropyridine.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Aryliodonium salts and palladium or iridium catalysts are employed for selective arylation.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines and dihydroisoquinolines, which can be further functionalized for specific applications .
Scientific Research Applications
Benzo[f]isoquinolin-4(3H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It is used in the development of materials with specific electronic and photophysical properties.
Comparison with Similar Compounds
Benzo[f]isoquinolin-4(3H)-one can be compared with other isoquinoline derivatives, such as:
Isoquinolin-1(2H)-one: Similar structure but different functional group positioning.
3,4-Dihydroisoquinoline: Reduced form with different reactivity.
Quinazolin-4(3H)-one: Another heterocyclic compound with a similar ring system but different nitrogen positioning.
Properties
IUPAC Name |
3H-benzo[f]isoquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c15-13-12-6-5-9-3-1-2-4-10(9)11(12)7-8-14-13/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSJINODUNXFFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590574 | |
| Record name | Benzo[f]isoquinolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30081-63-1 | |
| Record name | Benzo[f]isoquinolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1287841.png)
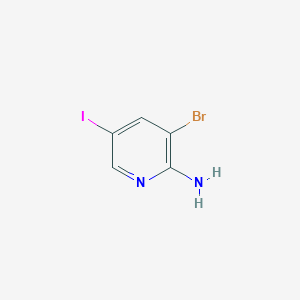
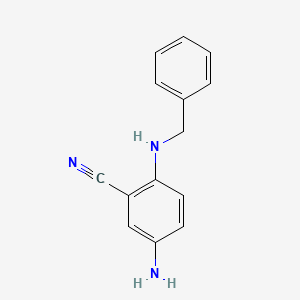
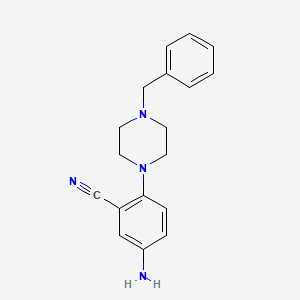
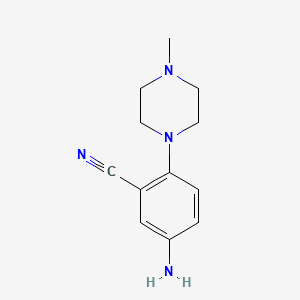
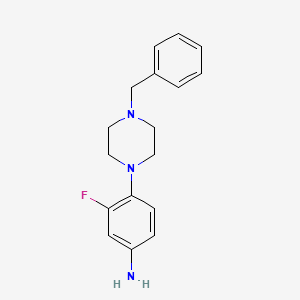
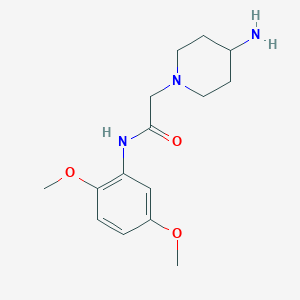

![5-Bromo-2-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B1287863.png)

